2-(Hydroxymethyl)butanal

Description

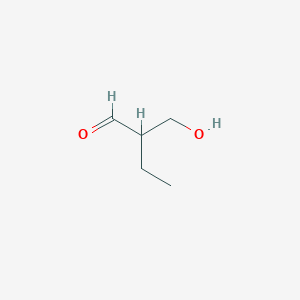

2-(Hydroxymethyl)butanal (CAS: Not explicitly provided in evidence) is a branched aldehyde derivative with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. Structurally, it features a hydroxymethyl group (-CH₂OH) attached to the second carbon of the butanal backbone (CH₃-CH(CH₂OH)-CH₂-CHO). This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceutical and specialty chemical applications, due to the reactivity of its aldehyde and hydroxyl functional groups .

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

2-(hydroxymethyl)butanal |

InChI |

InChI=1S/C5H10O2/c1-2-5(3-6)4-7/h3,5,7H,2,4H2,1H3 |

InChI Key |

XIKVGYYSAJEFFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Hydroxymethyl)butanal with structurally related aldehydes and hydroxymethyl-containing compounds, highlighting key differences in molecular properties and applications:

Key Observations:

Functional Group Position: The position of hydroxyl/hydroxymethyl groups significantly impacts reactivity. For example, 2-Hydroxybutanal (C2 hydroxyl) is more polar than 3-Hydroxybutanal (C3 hydroxyl), affecting solubility and intermolecular interactions .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., 2-Ethyl-2-(hydroxymethyl)butanal, 130.18 g/mol) are often used in specialty polymers or coatings due to their stability .

- Lower molecular weight analogs like 2-Hydroxybutanal are volatile and suitable for flavor applications .

Pharmaceutical Relevance :

- Hydroxymethyl groups enhance hydrogen-bonding capacity, making such compounds valuable in drug design. For instance, hydroxymethyl-containing pyrrolidine derivatives are used in RNA polymerase inhibitors .

Research Findings and Data Gaps

- Safety Data : A related compound, 2-(hydroxymethylidene)-3,3-dimethylbutanal, is labeled for industrial use only, suggesting similar handling precautions for hydroxymethyl aldehydes .

- Biological Activity: Hydroxymethyl groups in aldehydes may confer antimicrobial properties, as seen in phenylethanol derivatives , but specific studies on this compound are lacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)butanal, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with aldol condensation of formaldehyde and butanal under basic catalysis (e.g., NaOH). Optimize temperature (40–60°C) and molar ratios (1:1.2 formaldehyde:butanal) to minimize side reactions like over-oxidation. Purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress with GC-MS or NMR to confirm structural integrity .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

- Methodology : Use -NMR to identify characteristic peaks: the aldehyde proton (~9.8 ppm) and hydroxymethyl group (~3.6–4.0 ppm). Compare with IR spectroscopy (C=O stretch ~1720 cm, O-H stretch ~3400 cm). For stereoisomers, employ chiral HPLC or polarimetry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Test stability in inert atmospheres (N) at 4°C, −20°C, and room temperature. Use LC-MS to detect degradation products (e.g., oxidation to carboxylic acids). Stabilize with antioxidants (e.g., BHT) in anhydrous solvents like THF .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its reactivity in enzyme-catalyzed reactions?

- Methodology : Conduct kinetic assays with dehydrogenases (e.g., alcohol dehydrogenase) to compare reaction rates with analogs lacking the hydroxymethyl group. Use molecular docking simulations (e.g., AutoDock Vina) to analyze steric and electronic interactions at active sites .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentrations). Replicate studies under standardized protocols. Use SAR (Structure-Activity Relationship) models to identify critical functional groups. Cross-validate with in vitro/in vivo toxicity screens .

Q. How can this compound be functionalized to study its role in metabolic pathways?

- Methodology : Introduce isotopic labels (e.g., -formaldehyde) during synthesis. Track metabolic fate via LC-MS/MS in hepatocyte cultures. Compare with radiolabeled tracers (e.g., ) for quantitative flux analysis .

Q. What computational methods predict the interactions of this compound with biological targets?

- Methodology : Apply DFT (Density Functional Theory) to model electronic properties. Use MD (Molecular Dynamics) simulations (e.g., GROMACS) to study binding dynamics with proteins like cytochrome P450. Validate with SPR (Surface Plasmon Resonance) for binding affinity measurements .

Data Analysis & Experimental Design

Q. How to design a robust experimental protocol for studying this compound’s role in oxidative stress pathways?

- Methodology :

- In vitro : Expose cell lines (e.g., HepG2) to varying concentrations. Measure ROS (Reactive Oxygen Species) with DCFH-DA assay. Include controls (e.g., N-acetylcysteine) to confirm specificity.

- In silico : Use pathway analysis tools (e.g., KEGG, Reactome) to map oxidative stress-related genes/proteins .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC values with 95% confidence intervals. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.